Cas no 2228082-56-0 (2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid)

2-アミノ-3-(4-ブロモ-5-メトキシチオフェン-2-イル)プロパン酸は、チオフェン環にブロモ基とメトキシ基が導入された非天然アミノ酸誘導体です。分子内にハロゲンとエーテル官能基を併せ持つため、医薬品中間体としての応用が期待されます。特に、ブロモ基の求電子反応性とメトキシ基の立体効果を活かした精密有機合成が可能です。X線結晶構造解析により立体配置が確認されており、創薬研究における構造活性相関(SAR)解析用の標準化合物として有用です。また、チオフェン骨格のπ電子共役系により蛍光特性を示すため、バイオマーカー開発への応用も検討されています。

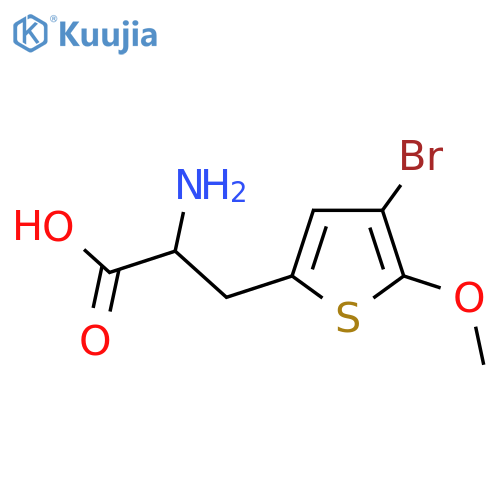

2228082-56-0 structure

商品名:2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid

- 2228082-56-0

- EN300-1917567

-

- インチ: 1S/C8H10BrNO3S/c1-13-8-5(9)2-4(14-8)3-6(10)7(11)12/h2,6H,3,10H2,1H3,(H,11,12)

- InChIKey: GVYFOFRKHAEFPM-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC)SC(=C1)CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 278.95648g/mol

- どういたいしつりょう: 278.95648g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 101Ų

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1917567-2.5g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 2.5g |

$2548.0 | 2023-09-17 | ||

| Enamine | EN300-1917567-10.0g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1917567-1g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 1g |

$1299.0 | 2023-09-17 | ||

| Enamine | EN300-1917567-0.1g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 0.1g |

$1144.0 | 2023-09-17 | ||

| Enamine | EN300-1917567-5.0g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1917567-1.0g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1917567-0.05g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 0.05g |

$1091.0 | 2023-09-17 | ||

| Enamine | EN300-1917567-0.25g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 0.25g |

$1196.0 | 2023-09-17 | ||

| Enamine | EN300-1917567-0.5g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 0.5g |

$1247.0 | 2023-09-17 | ||

| Enamine | EN300-1917567-10g |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid |

2228082-56-0 | 10g |

$5590.0 | 2023-09-17 |

2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid 関連文献

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

2228082-56-0 (2-amino-3-(4-bromo-5-methoxythiophen-2-yl)propanoic acid) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬